molecular formula C24H26N4O2 B11238198 2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11238198
M. Wt: 402.5 g/mol
InChI Key: XNCKGVXJDBDGQH-UHFFFAOYSA-N
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Description

The compound 2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic molecule that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the dihydropyridine ring can yield piperidine derivatives .

Scientific Research Applications

2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one:

Mechanism of Action

The mechanism of action of 2-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole moiety is known to interact with serotonin receptors, while the pyridazinone ring can inhibit certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C24H26N4O2/c29-23-14-18-6-2-1-3-8-21(18)26-28(23)16-24(30)27-12-10-17(11-13-27)20-15-25-22-9-5-4-7-19(20)22/h4-5,7,9-10,14-15,25H,1-3,6,8,11-13,16H2

InChI Key

XNCKGVXJDBDGQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC(=CC3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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